5-(Cyclohexyloxy)-2-(methylamino)phenol
Description
5-(Cyclohexyloxy)-2-(methylamino)phenol is a phenolic derivative characterized by a cyclohexyloxy substituent at the 5-position and a methylamino group at the 2-position of the benzene ring. The cyclohexyloxy group enhances lipophilicity, which may improve membrane permeability, while the methylamino group could facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-(methylamino)phenol |
InChI |
InChI=1S/C13H19NO2/c1-14-12-8-7-11(9-13(12)15)16-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3 |
InChI Key |
JBZHRVSQTWUZAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-nitrophenol with cyclohexyl bromide in the presence of a base to form 5-(cyclohexyloxy)-2-nitrophenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
5-(Cyclohexyloxy)-2-(methylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, while the methylamino group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Position and Bioactivity
- Cyclohexyloxy vs. CP 47,497, with a bulky 5-(1,1-dimethylheptyl) group, demonstrates how large substituents can drive receptor binding (e.g., cannabinoid receptors) .
- Methylamino Placement: The 2-methylamino group in the target compound contrasts with the 3-methylaminopropyl chain in 3-[(2S)-2-(methylamino)propyl]phenol. Positional differences influence steric hindrance and hydrogen-bonding capacity, affecting target selectivity. For instance, the latter’s extended alkyl chain enables fluorescence quenching in antigen-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
